Cas no 98-84-0 (α-Phenylethylamine)
α-Phenylethylamine structure
Product Name:α-Phenylethylamine
α-Phenylethylamine Proprietà chimiche e fisiche
Nomi e identificatori
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- α-Phenylethylamine
- 1-phenylethylamine
- alpha-Methylbenzylamine
- 1-Phenethylamine
- 1-Amino-1-phenylethane
- 1-Fenylethylamin
- 1-Phenylethanamine
- Benzene, (1-amino-ethyl)-
- Benzenemethanamine, alpha-methyl-
- DL-1-Phenylethylamine
- alpha-Phenyl Ethylamine
- (+/-)-1-Phenylethylamine
- DL-alpha-Phenylethylamine
- dl-PEA
- (+/-) Alpha-Methylbenzylamine
- DL-phenylethylamine
- (R,S)-(+/-)-1-Phenylethylamine
- Benzenemethanamine, a-methyl-
- C8H11N
- DL-alpha-Methylbenzylamine
- 1-phenyl-ethanamin
- 1-phenyl-ethylamin
- phenyl-1ethylamine
- Sumine 2079
- .alpha.-Methylbenzylamine
- dl-a-methylbenzylamine
- N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLICACID
- Benzylamine, .alpha.-methyl-, (.+/-.)-
- AS-80972
- 1-phenylethan-1-amine
- 1-PHENETHYLAMINE [HSDB]
- a-aminoethylbenzene
- alpha-Phenethylamine
- (1-Aminoethyl)benzene
- DL-
- NSC-8391
- alpha-methyl-benzylamine
- (RS)-alpha-methylbenzylamine
- DL-1-phenethylamine
- FT-0604486
- CS-W013564
- F0798-0597
- Benzenemethanamine, .alpha.-methyl-, (.+/-.)-
- Ethanamine, 1-phenyl-
- (-)-1-phenylethylamine
- alpha-methylbenzyl amine
- (+)1-phenylethan-1-amine
- C02455
- (+)-alpha-methylbenzylamine
- .alpha.-Phenethylamine
- alpha-Aminoethylbenzene
- (-)-alpha-methyl-benzylamine
- (S)-(-)-.alpha.-Methylbenzylamine
- L(-)-.alpha.-Methylbenzylamine
- Benzenemethaneamine, alpha-methyl-
- (+/-)-1-phenyl-ethanamine
- a-methylbenzenemethanamine
- 1-Phenylethanamine #
- EINECS 202-706-6
- M0165
- .alpha.-Phenylethylamine
- PS-4601
- (+)-alpha-methyl benzyl amine
- L-(-)-.alpha.-Phenylethylamine
- dl-1-phenylethyl amine
- EINECS 210-545-8
- (-)-alpha-methylbenzylamine
- alpha-Methylbenzylamine, 99%
- Timepidiumbromide
- FT-0601072
- 618-36-0
- Z57102377
- alpha-methyl benzylamine
- 1-phenyl-ethyl-amine
- l-phenylethylamine
- alpha-Phenylethylamine
- racemic 1-phenylethylamine
- 1-Phenyl ethylamine
- NS00001808
- AI3-03116
- (+)-1-phenylethylamine
- racemic alpha-methylbenzylamine
- 1-Fenylethylamin [Czech]
- (1-phenylethyl)amine
- W-105090
- 98-84-0
- DL-a-methylbenzyla
- rac-1-phenylethanamine
- (S)-.alpha.-Methylbenzenemethanamine
- D77753
- SCHEMBL4701869
- alpha-methylbezylamine
- 1(r,s)-phenylethylamine
- BDBM50023171
- racemic alpha-methyl-benzenemethanamine
- Ethylamine, 1-phenyl-
- (RS)-.ALPHA.-METHYLBENZYLAMINE
- Benzenemethanamine, .alpha.-methyl-, (R)-
- NSC8391
- WLN: 1M1R
- (-)-alpha-methylbenzenemethanamine
- (S)-(-)-a-methyl-benzylamine
- .ALPHA.-METHYLBENZYLAMINE [MI]
- NSC 8391
- (-) alpha-methyl-benzylamine
- CHEBI:670
- (-)alpha-phenylethylamine
- alpha-Methylbenzenemethanamine
- A-Phenylethylamine
- (+/-)-.ALPHA.-PHENYLETHYLAMINE
- .ALPHA.-AMINOETHYLBENZENE
- EC 210-545-8
- 1-phenylethyl amine
- DL-.ALPHA.-METHYLBENZYLAMINE
- .ALPHA.-METHYLBENZENEMETHANAMINE
- AM20060838
- MFCD00008069
- (R,S)-.ALPHA. METHYLBENZYLAMINE
- (rs)-1-phenylethylamine
- (-)-.alpha.-Phenethylamine
- 1-Phenyl-1-ethanamine
- (+)-alpha-methyl-benzylamine
- a-methylbenzylamine
- a-phenethylamine
- (-)-alpha-phenylethylamine
- CHEMBL278059
- UNII-HZ9DM6B2MT
- (+) alpha-methylbenzylamine
- (R)-.alpha.-Methylbenzenemethanamine
- BENZYLAMINE, .ALPHA.-METHYL-, DL-
- (S)-1-phenylethanamine;(1S)-1-phenylethanamine
- A-Methylbenzylamine DL-
- DTXSID40862301
- (+/-)-.ALPHA.-PHENETHYLAMINE
- FT-0658781
- HSDB 2742
- AKOS016039387
- Benzylamine, alpha-methyl-
- (S)-alpha-methyl benzylamine
- AKOS000119070
- SCHEMBL830
- (+/-)-alpha-Methylbenzylamine
- (-) alpha methyl benzyl amine
- (+/-)- alpha -Methylbenzylamine
- 1-Phenyl-ethylamine
- racemic 1-phenylethanamine
- BCP32849
- (+/-)-1-phenylethanamine
- Q3560549
- EN300-17925
- Benzenemethanamine, .alpha.-methyl-, (S)-
- (+/-)-1-(phenyl)ethylamine
- Benzenemethanamine, .alpha.-methyl-
- Benzylamine, .alpha.-methyl-
- HZ9DM6B2MT
- alpha-methyl benzyl amine
- (+/-)-1-Phenyl-ethylamine
- phenylethan-1-amine
- Benzenemethaneamine, .alpha.-methyl-
- Benzylamine, alphamethyl
- benzene, (1-aminoethyl)-
- Ethanamine, 1phenyl
- ALBB-032928
- 1Phenylethanamine
- D-alpha-Phenylethylamine; R-(+)-alpha-Methylbenzylamine; D(+)-alpha-Methylbenzylamine; (+)-PEA; (R)-(+)-1-Phenylethylamine
- 1Fenylethylamin
- (R,S)-ALPHA METHYLBENZYLAMINE
- alphaAminoethylbenzene
- DB-054000
- (+/-)-?-METHYLBENZYLAMINE
- alphaMethylbenzenemethanamine
- alphaPhenylethylamine
- Benzene, (1aminoethyl)
- DB-015888
- Benzenemethanamine, alpha-methyl-, (S)-
- alphaPhenethylamine
- Benzenemethanamine, alphamethyl
- 202-706-6
- Benzenemethanamine, alpha-methyl-, (R)-
- Benzenemethaneamine, alphamethyl
- Ethylamine, 1phenyl
- STK397443
- FP11135
- Benzenemethanamine, a-methyl-; 1-Phenylethanamine; a-Phenylethylamine
- 1Phenylethylamine
- 1Amino1phenylethane
- (+/-)-alpha-Phenylethylamine
- (+/-)-ALPHA-PHENETHYLAMINE
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- Inchi: 1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3
- Chiave InChI: RQEUFEKYXDPUSK-UHFFFAOYSA-N
- Sorrisi: NC(C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 121.08900
- Massa monoisotopica: 121.089149355g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 1
- Complessità: 74.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.2
- Superficie polare topologica: 26Ų
Proprietà sperimentali
- Colore/forma: liquido incolore
- Densità: 0.94 g/mL at 25 °C(lit.)
- Punto di fusione: 25°C
- Punto di ebollizione: 185 °C756 mm Hg(lit.)
- Punto di infiammabilità: 175 °F
- Indice di rifrazione: n20/D 1.526(lit.)
- PSA: 26.02000
- LogP: 2.40660
- Solubilità: Può assorbire anidride carbonica dall'aria ed è fortemente alcalino. È miscibile con alcol \ etere e leggermente solubile in acqua
α-Phenylethylamine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2735 8/PG 2
- WGK Germania:1
- Codice categoria di pericolo: 21/22-34
- Istruzioni di sicurezza: S26-S28-S36/37/39-S45
- CODICI DEL MARCHIO F FLUKA:10-23
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Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:III
- Frasi di rischio:R21/22; R34
- Classe di pericolo:8
- PackingGroup:III
α-Phenylethylamine Letteratura correlata
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
98-84-0 (α-Phenylethylamine) Prodotti correlati
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- 147116-33-4(1-(4-Ethylphenyl)ethanamine hydrochloride)
- 3886-69-9((1R)-1-phenylethan-1-amine)
- 91-00-9(diphenylmethanamine)
- 618-36-0(1-phenylethan-1-amine)
- 138457-18-8((1S)-1-(3-methylphenyl)ethan-1-amine)
- 138457-19-9((1R)-1-(3-methylphenyl)ethan-1-amine)
- 2627-86-3((S)-alpha-phenylethylamine)
- 73441-43-7(1-(4-Isopropylphenyl)ethanamine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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